Calophyllolide

描述

Structure

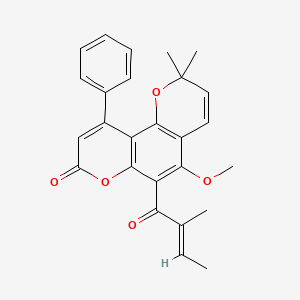

2D Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBLOLOJQZPEND-GIDUJCDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317237 | |

| Record name | Calophyllolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-27-6 | |

| Record name | Calophyllolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calophyllolid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calophyllolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Purification Methodologies for Calophyllolide

Sources and Botanical Context of Calophyllolide Extraction

This compound is a naturally occurring secondary metabolite found in plants of the Calophyllum genus. uii.ac.id Understanding the botanical context is crucial for optimizing its extraction.

Calophyllum inophyllum L., commonly known as tamanu, is a tropical tree widely recognized as the principal source of this compound. uii.ac.idmdpi.comhakon-art.com This species is distributed along coastal areas and has been traditionally used for various purposes. uii.ac.idresearchgate.net The seeds of C. inophyllum are particularly rich in this compound, making them the primary target for extraction. uii.ac.idhakon-art.comnih.gov In addition to seeds, other parts of the plant, including the leaves, stems, roots, fruits, and flowers, also contain a variety of phytochemicals, though the concentration of this compound is highest in the seeds. mdpi.comresearchgate.net

The concentration of this compound is not uniform throughout the Calophyllum inophyllum plant. Research has consistently shown that the seeds are the primary storage site for this metabolite, yielding the highest concentrations. uii.ac.idnih.gov For instance, one study reported that this compound is found exclusively in the nuts of the fruit. nih.govdntb.gov.ua

Furthermore, the maturation stage of the fruit significantly impacts the this compound content. A study analyzing fruits harvested between September and December found that the this compound levels in the nuts decreased as the fruit matured. nih.govresearchgate.net Specifically, dried nuts collected in September contained approximately 2.3 mg/g of this compound, which decreased to 1.6 mg/g in those collected in December. nih.gov This suggests that the timing of harvest is a critical factor for maximizing the yield of this compound. uii.ac.id

| Plant Part | Maturation Stage/Time of Harvest | This compound Content (mg/g of dried material) | Reference |

|---|---|---|---|

| Nuts | September | ~2.3 | nih.gov |

| Nuts | December | ~1.6 | nih.gov |

| Nuts (dried) | Not Specified | ~2.0 | nih.govdntb.gov.ua |

| Nuts (dried) | Not Specified | 0.94 | nih.gov |

| Leaf Extracts | Not Specified | 0.00193 ± 0.0017 | nih.gov |

Calophyllum inophyllum L. as a Primary Source

Conventional Extraction Techniques

Several traditional methods are commonly used to extract bioactive compounds, including this compound, from Calophyllum inophyllum. mdpi.comresearchgate.netdntb.gov.ua These techniques primarily involve the use of solvents to isolate the desired compounds from the plant matrix. mdpi.com

Maceration is a widely used and straightforward extraction method for obtaining bioactive compounds from C. inophyllum. mdpi.com This process involves soaking the plant material in a solvent for a specific period, allowing the compounds of interest to dissolve into the solvent. gjesm.net For example, one study investigated the maceration of C. inophyllum flower with sequential extraction using hexane, ethyl acetate (B1210297), and methanol (B129727). mdpi.com The highest yield of 58.89% was achieved with methanol. mdpi.com Another study on seed oil extraction optimized maceration conditions to be a material size of 2 mm, 4% moisture content, acetone (B3395972) as the solvent with a 1:30 material-to-solvent ratio, an extraction time of 4 hours, and a temperature of 50°C. mdpi.com

Soxhlet extraction is another conventional and reliable technique, particularly for extracting oils from seeds. mdpi.com This method involves the continuous washing of the plant material with a heated solvent, which allows for a more efficient extraction compared to simple maceration. hakon-art.com In one study, Soxhlet extraction of C. inophyllum seed powder was performed using various solvents. hakon-art.com The best results for selectively extracting this compound were obtained with n-hexane and ethyl acetate, yielding approximately 2.5 mg of this compound per gram of seed. hakon-art.com The optimal duration for the extraction was found to be around 5 hours. hakon-art.com

| Solvent | This compound Yield (mg) | This compound Yield (mg/g of seed) | Reference |

|---|---|---|---|

| n-Hexane | ~125 | ~2.5 | hakon-art.com |

| Ethyl Acetate | ~125 | ~2.5 | hakon-art.com |

| Acetone | ~122 | ~2.4 | hakon-art.com |

| Ethanol (B145695) | ~52 | ~1.1 | hakon-art.com |

Percolation is a method where a solvent is passed through the plant material to extract the desired compounds. mdpi.com Research on C. inophyllum leaf methanolic extract using cold percolation for 72 hours revealed the presence of various bioactive compounds. uii.ac.id Another study utilizing the percolation method with 80% methanol in water at 30°C for 48 hours successfully extracted high levels of total phenolic and flavonoid compounds from the leaf residue. mdpi.com

Solvent Selection for Optimal Extraction

The choice of solvent is a critical factor that significantly influences the efficiency of this compound extraction from its natural source, primarily the seeds of Calophyllum inophyllum. The non-polar nature of this compound dictates the initial solvent selection. hakon-art.com Research has shown that solvents with intermediate polarity often provide a good balance between solubility and selectivity.

Ethanol has been identified as a highly effective solvent for this compound extraction. One study highlighted that ethanol extraction followed by a multi-step purification process, including liquid-liquid partitioning with water and ethyl acetate, yielded the highest reported amount of this compound (0.23%). uii.ac.id Other solvents such as n-hexane, ethyl acetate, acetone, and methanol have also been systematically evaluated. hakon-art.com

A comparative study using Soxhlet extraction on C. inophyllum seed powder demonstrated that n-hexane and ethyl acetate were the most effective solvents for selectively extracting this compound, yielding approximately 2.5 mg/g of the compound from the seed. hakon-art.com Acetone also performed well, yielding a comparable amount (2.4 mg/g), while ethanol was found to be less selective, yielding 1.1 mg/g. hakon-art.com The optimal duration for this Soxhlet extraction was determined to be around five hours, with no significant increase in yield observed beyond this time. hakon-art.com

The following table summarizes the findings of a comparative study on solvent efficiency for this compound extraction.

| Solvent | Yield of this compound (mg/g of seed) | Purity by HPLC | Reference |

| n-Hexane and Ethyl Acetate | 2.5 | ~99% | hakon-art.com |

| Acetone | 2.4 | ~99% | hakon-art.com |

| Ethanol | 1.1 | ~99% | hakon-art.com |

This interactive table is based on data from a study performing Soxhlet extraction for 5 hours on 50g of C. inophyllum seed powder. hakon-art.com

Advanced Extraction and Separation Methods

To overcome the limitations of conventional extraction methods, such as long extraction times and high solvent consumption, several advanced techniques have been explored for the isolation of bioactive compounds from Calophyllum inophyllum. mdpi.comdoc-developpement-durable.org These non-conventional methods include Pressurized Liquid Extraction, Supercritical Fluid Extraction, and Ultrasound-Assisted Extraction. mdpi.comresearchgate.net

Pressurized Liquid Extraction (PLE) is a modern technique that utilizes solvents at elevated temperatures and pressures, which improves mass transfer kinetics and allows for better diffusion into the plant matrix. doc-developpement-durable.org This method has been successfully applied to extract phenolic compounds from the fruit peels of C. inophyllum. doc-developpement-durable.orgresearchgate.net One study reported that PLE yielded a crude extract of 9.98% (w/w), which was more than double the yield from Soxhlet extraction (4.18% w/w). mdpi.com The high pressure in PLE enables the solvent to penetrate the sample matrix more effectively, while the high temperature reduces the solvent's viscosity, enhancing extraction efficiency. doc-developpement-durable.org

Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative for extracting bioactive compounds. mdpi.comresearchgate.net This technique often uses supercritical carbon dioxide (sCO₂), which is non-toxic and can be easily removed from the extract. mdpi.com SFE has been used to extract fatty acids and coumarins from the seeds of C. inophyllum. mdpi.com Research has shown that the coumarin (B35378) content in tamanu oil extracted using sCO₂ was significantly higher (169.69 μg/g) compared to oil extracted via the Soxhlet method. mdpi.com The efficiency of SFE is influenced by parameters such as temperature, pressure, and solvent flow rate. mdpi.com

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing cell disruption and solvent penetration. gjesm.netresearchgate.net This method has been optimized for extracting oil from C. inophyllum seeds. utm.myresearchgate.net One study identified the optimal conditions for UAE as using n-hexane as the solvent, an extraction time of 20 minutes, an ultrasonic power of 210 W, a temperature of 40°C, and a liquid-to-solid ratio of 20 ml/g, which resulted in an oil yield of 55.44%. utm.myresearchgate.net Another study reported an optimal yield of 55.15% at 42°C with an extraction time of 23 minutes. mdpi.com While maceration with ethanol yielded extracts with stronger antioxidant activity, UAE is noted for its reduced extraction time and energy consumption. gjesm.netgjesm.net

Supercritical Fluid Extraction (SFE)

Chromatographic Purification Strategies

Following initial extraction, chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of co-extracted compounds.

Silica (B1680970) gel column chromatography is a fundamental and widely used method for the purification of this compound. hakon-art.comresearchgate.netnih.gov After obtaining the crude extract, it is typically subjected to column chromatography packed with silica gel. hakon-art.com The separation is achieved by eluting the column with a specific solvent system.

A common solvent system used for the elution is a mixture of n-hexane and ethyl acetate. hakon-art.comnih.gov In one purification protocol, a gradient of n-hexane:ethyl acetate (starting from 8:2) was used as the eluent. hakon-art.com Another study successfully used a solvent condition of n-hexane:ethyl acetate at a ratio of 6:1. nih.gov The fractions collected from the column are monitored, often by Thin-Layer Chromatography (TLC), and those containing this compound are pooled and concentrated. hakon-art.comresearchgate.net For further purification, Sephadex LH-20 column chromatography is sometimes employed after the initial silica gel separation. nih.gov This multi-step chromatographic approach has been shown to yield this compound with a purity of approximately 99% as determined by HPLC. hakon-art.com

The following table outlines key parameters for the purification of this compound using silica gel column chromatography as reported in various studies.

| Parameter | Description | Reference |

| Adsorbent | Silica gel (60–120 mesh or 230–400 mesh) | hakon-art.com |

| Solvent System | n-Hexane:Ethyl Acetate (e.g., 8:2 or 6:1) | hakon-art.comnih.gov |

| Monitoring | Thin-Layer Chromatography (TLC) | researchgate.net |

| Further Purification | Sephadex LH-20 column chromatography | nih.gov |

| Achieved Purity | ~99% | hakon-art.com |

This interactive table summarizes common parameters used in the purification of this compound via silica gel column chromatography.

Sephadex LH-20 Column Chromatography

Following initial extraction and preliminary separation, often by silica gel chromatography, Sephadex LH-20 column chromatography is a crucial step in the purification of this compound. nih.govclockss.org This technique utilizes a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on their size (size-exclusion) and polarity. In the context of this compound purification, its primary role is to remove residual lipids and pigments from the fractions obtained after initial chromatographic steps.

The crude or semi-purified extract is loaded onto the Sephadex LH-20 column, and elution is typically carried out using methanol as the mobile phase. clockss.org This process effectively separates the target compound from impurities that have different sizes or polarities. The use of Sephadex LH-20 has been shown to significantly enhance the purity of the final this compound isolate, with one study reporting an increase in purity from 90% to 98%. The ethanol extract of C. inophyllum fruit, after being partitioned and separated on a silica gel column, is further purified on a Sephadex LH-20 column to yield pure this compound. clockss.orgaocs.org

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Sephadex LH-20 (dextran-based matrix) | |

| Eluent (Mobile Phase) | 100% Methanol | clockss.org |

| Reported Column Dimensions | 2.5 × 60 cm | |

| Reported Flow Rate | 1 mL/min | |

| Purpose | Removal of residual lipids and pigments; Purity enhancement |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical and preparative tool for the final purification and quantification of this compound. clockss.orgnih.gov It offers high resolution and sensitivity, allowing for the separation of this compound from closely related structural analogues and confirming the purity of the isolated compound. nih.govresearchgate.net Both reversed-phase and chiral HPLC methods are employed in the study of this compound.

Reversed-phase HPLC (RP-HPLC) is the most commonly reported HPLC method for the analysis and final purification of this compound. nih.govrsc.org This technique utilizes a non-polar stationary phase, typically a silica support bonded with C18 (octadecylsilyl) groups, and a polar mobile phase. researchgate.netchiralpedia.com

Separation is achieved by partitioning the compound between the hydrophobic stationary phase and the polar mobile phase. A gradient elution is often used, where the composition of the mobile phase is changed over time to achieve optimal separation. researchgate.netresearchgate.net Typically, a mixture of water and a less polar organic solvent, such as acetonitrile (B52724), is used. researchgate.net The concentration of acetonitrile is gradually increased, which decreases the polarity of the mobile phase and elutes the non-polar this compound from the C18 column. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths set at 233 nm or 254 nm. researchgate.netresearchgate.net Studies have reported achieving a purity of over 98% for this compound using preparative RP-HPLC.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Sunfire Waters C18 (150 mm × 4.6 mm, 3.5 μm) | YMC Pack ODS-A (100 mm x 4.6 mm, 3µ) | Cosmosil 5C18-AR-II (250 × 4.6 mm) |

| Mobile Phase | Water (A) and Acetonitrile (B) | Water (A) and Acetonitrile (B) | Acetonitrile:Water |

| Gradient | 90% B (1-40 min), then 50% B (40-60 min) | 10% B to 90% B over 50 min | 70:30 to 100:0 over 40 min |

| Flow Rate | 1 mL/min | Not Specified | 1 mL/min |

| Detection | UV at 233 nm | UV at 254 nm | UV at 254 nm |

| Retention Time | 36.6 min | ~36 min | Not Specified |

| Reference | researchgate.net | researchgate.net |

This compound possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. The separation of these enantiomers is crucial as they can exhibit different biological activities. Research has reported that the enantiomers of this compound have been successfully separated using chiral HPLC resolution techniques. clockss.org

While specific experimental conditions for this compound's enantiomeric resolution are not detailed in widely available literature, the separation of other chiral coumarins provides insight into the methodologies. nih.govrsc.org Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained on the column longer than the other. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for separating chiral compounds, including coumarins. rsc.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, driven by interactions like hydrogen bonding, π-π interactions, and steric effects. The choice of mobile phase, which can be normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase, is critical for achieving successful enantioseparation. rsc.org

Reversed-Phase HPLC Techniques

Thin Layer Chromatography (TLC) Applications in Purification Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively to monitor the progress of this compound purification. rsc.org Its primary application is in the qualitative analysis of fractions collected from column chromatography (such as silica gel or Sephadex LH-20) to identify which fractions contain the target compound.

The process involves spotting a small amount of each fraction onto a TLC plate, which is typically coated with a polar adsorbent like silica gel. The plate is then placed in a sealed chamber containing a suitable solvent system, or mobile phase. For this compound, a non-polar mobile phase of n-hexane and ethyl acetate is commonly used. researchgate.net As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase.

After development, the separated spots are visualized, often under UV light at a wavelength of 254 nm. The position of the spot corresponding to this compound is identified by comparing its retention factor (Rf) value to a standard. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. In one study, this compound exhibited an Rf value of 0.45 on a silica gel plate using a mobile phase of n-hexane:ethyl acetate (7:3). Fractions showing a prominent spot at this Rf are then pooled for further processing.

Structural Elucidation and Analytical Characterization of Calophyllolide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Calophyllolide. Through various one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the complex 4-phenyl pyranocoumarin (B1669404) skeleton.

One-Dimensional NMR Techniques (¹H-NMR, ¹³C-NMR)

One-dimensional ¹H-NMR and ¹³C-NMR spectra provide the fundamental information regarding the chemical environment of each proton and carbon atom in the this compound molecule.

The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to its distinct structural motifs. plos.orgifremer.fr Key signals include those for the gem-dimethyl group on the pyran ring, a methoxy (B1213986) group, and protons of the phenyl and 2-methylbut-2-enoyl substituents. plos.orgifremer.fr The aromatic region shows signals for the five protons of the unsubstituted phenyl group.

The ¹³C-NMR spectrum complements the proton data, showing signals for all 26 carbon atoms in the molecule. plos.org The chemical shifts confirm the presence of carbonyl groups from the lactone and the enoyl moiety, numerous sp²-hybridized carbons of the aromatic and olefinic systems, and sp³-hybridized carbons of the methyl and methoxy groups. plos.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Data sourced from multiple studies. plos.orgifremer.fr

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 26.91 |

| 3 | 6.00 (s) | 115.12 |

| 4 | - | 155.91 |

| 4a | - | 110.77 |

| 5 | - | 159.50 |

| 5-OCH₃ | 3.74 (s) | 63.04 |

| 6 | - | 105.67 |

| 7 | 5.46 (d, J=9.6 Hz) | 114.31 |

| 8 | 6.43 (d, J=9.6 Hz) | 127.31 |

| 8a | - | 154.99 |

| 9 | - | 116.01 |

| 10 | - | 151.75 |

| 1'-C=O | - | 194.30 |

| 2' | 6.54 (q, J=6.6 Hz) | 127.52 |

| 2'-CH₃ | 1.87 (d, J=6.6 Hz) | 15.22 |

| 3' | - | 140.01 |

| 3'-CH₃ | 1.99 (s) | 10.76 |

| 1'' (Phenyl) | - | 139.59 |

| 2''/6'' (Phenyl) | 7.22 (m) | 127.79 |

| 3''/5'' (Phenyl) | 7.36 (m) | 129.03 |

| 4'' (Phenyl) | 7.36 (m) | 144.20 |

| gem-CH₃ | 0.95 (s) | - |

Two-Dimensional NMR Techniques (gDQCOSY, gHSQC, gHMBC)

2D NMR experiments are crucial for unambiguously assigning the complex NMR data of this compound and its derivatives. These techniques reveal connectivity between atoms, which is essential for confirming the structure and elucidating the structures of new, related compounds. tandfonline.comresearchgate.nettandfonline.com

Gradient Double Quantum-Filtered Correlation Spectroscopy (gDQCOSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. In the analysis of this compound derivatives, gDQCOSY is used to establish correlations between vicinal protons, for instance, confirming the spin system within the pyran ring or side chains. tandfonline.comtandfonline.com For example, in a derivative formed via a Ritter reaction, a COSY cross-peak was observed between a new methine proton and adjacent methylene (B1212753) protons, confirming the site of reaction. tandfonline.com

Gradient Heteronuclear Single Quantum Correlation (gHSQC): The gHSQC experiment maps direct one-bond correlations between protons and their attached carbons. This is fundamental for assigning carbon signals based on their known proton assignments. tandfonline.comtandfonline.com In the characterization of a this compound derivative, an HSQC cross-peak at δC 38.9 ppm confirmed its correlation with two geminal proton signals at δH 1.83 and 2.00 ppm, identifying them as a methylene group. tandfonline.com

Gradient Heteronuclear Multiple Bond Correlation (gHMBC): The gHMBC experiment is key to assembling the molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. tandfonline.comtandfonline.com This technique allows for the connection of different structural fragments. For a cyclized derivative of this compound, an HMBC cross-peak from a methine proton (δH 4.91) to several carbon signals (δC 150.6, 132.2, and 111.8) was critical in establishing the novel ring structure. tandfonline.com

NMR Mixture Analysis Approaches

In many instances, chemical reactions involving this compound yield mixtures of products that are challenging to separate physically. tandfonline.comtandfonline.com In such cases, NMR mixture analysis provides a powerful strategy for structural elucidation without resorting to purification of each component. tandfonline.comresearchgate.net

One study detailed the structural modification of this compound via a Ritter reaction, which resulted in a 1:1 mixture of two related compounds. tandfonline.comtandfonline.com By employing a suite of 2D NMR experiments (gDQCOSY, gHSQC, gHMBC) on the mixture at 500 MHz, researchers were able to fully assign the ¹H and ¹³C NMR spectra for both components. tandfonline.comresearchgate.nettandfonline.com This comprehensive analysis revealed that one of the products was formed through an unexpected carbon-carbon bond cleavage. tandfonline.comtandfonline.com This approach highlights the utility of NMR in characterizing complex reaction outcomes where sample quantity or separation difficulty is a constraint. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to deduce the structure of its derivatives through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for determining molecular weight. scielo.br High-Resolution ESI-MS (HR-ESI-MS) provides highly accurate mass measurements, enabling the determination of molecular formulas.

For this compound, ESI-MS typically shows a prominent protonated molecule [M+H]⁺ at an m/z of 417.3. plos.org In the analysis of reaction products, HR-ESI-MS is critical. For instance, a derivative of this compound was characterized by a positive LC-HRESIMS molecular peak corresponding to the molecular formula C₂₈H₂₉NO₆, with an observed m/z of 476.2071 [M+H]⁺. tandfonline.com Another product in the same mixture showed a molecular peak at m/z 393, corresponding to the formula C₂₃H₂₃NO₅. tandfonline.com Tandem MS (MS/MS) can be used to induce fragmentation of a selected ion, providing structural information about the molecule. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. plos.orgtandfonline.comnih.gov This hyphenated technique is extensively used for the identification and quantification of this compound in complex mixtures, such as plant extracts, and for monitoring chemical reactions. tandfonline.comtandfonline.com

A typical LC-MS method for this compound analysis might use a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724). plos.orgnih.gov In one study, this compound was identified with a retention time of 36.6 minutes. plos.orgnih.gov The combination of retention time and mass-to-charge ratio provides a high degree of confidence in the identification of the compound. plos.orgnih.gov LC-MS analysis has also been instrumental in the characterization of this compound derivatives, allowing for the simultaneous analysis of multiple components in a reaction mixture and confirming their molecular weights. tandfonline.comtandfonline.comresearchgate.net

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are fundamental in separating this compound from the intricate matrix of natural extracts and for verifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), serves as a robust method for the quantification and identification of this compound. uii.ac.idresearchgate.net A validated GC-MS method has been developed for the rapid determination of this compound. nus.edu.sg In one such method, optimal separation was achieved with an initial column temperature of 80°C, which was then ramped up to 300°C at a rate of 40°C per minute and held for 9 minutes. uii.ac.id This protocol resulted in a sharp peak for this compound with a retention time of 12.83 ± 0.006 minutes. uii.ac.id The method demonstrated good linearity in the concentration range of 3.125–50 μg·mL−1, and the relative standard deviation (RSD) for both intra- and inter-day precision was below 3%, indicating high reproducibility. researchgate.net The mean recovery was reported to be (101.22 ± 1.98)%, confirming the method's accuracy. researchgate.net GC has also been utilized in analyzing the composition of mixtures containing this compound after separation from crude oil using silica (B1680970) gel adsorption. dntb.gov.uaresearchgate.netscientific.netresearchgate.net

Table 1: GC-MS Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Initial Column Temperature | 80 °C |

| Temperature Ramp | 40 °C/min to 300 °C |

| Hold Time at 300 °C | 9 minutes |

| Retention Time | 12.83 ± 0.006 minutes |

| Linear Range | 3.125–50 μg·mL−1 |

| Mean Recovery | (101.22 ± 1.98)% |

| Intra-day Precision (RSD) | < 3% |

| Inter-day Precision (RSD) | < 3% |

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of this compound, often with Diode Array Detection (DAD) for enhanced specificity. researchgate.nethakon-art.comnih.gov Reverse-phase HPLC methods are particularly common.

One established method employs a YMC Pack ODS-A column (100mm x 4.6mm, 3µ particle size) with a gradient elution of water and acetonitrile. hakon-art.com The mobile phase starts at 90% water and 10% acetonitrile, linearly increasing to 90% acetonitrile over 50 minutes. hakon-art.com Using UV detection at 254 nm, this compound elutes at approximately 36 minutes. hakon-art.complos.org Another method utilizes a Sunfire Waters C18-column with a water and acetonitrile mobile phase, where the compound was detected at 233 nm with a retention time of 36.6 minutes. plos.org

For preparative purposes to obtain high-purity this compound (>98%), a Cosmosil 5C18-AR-II column is used with a gradient of acetonitrile and water, with detection at 254 nm. mdpi.com HPLC-DAD has also been effectively used to screen for this compound and other related pyranocoumarins in leaf extracts of Calophyllum inophyllum. researchgate.netresearchgate.netnih.gov

Table 2: HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection | Retention Time | Reference |

|---|---|---|---|---|

| YMC Pack ODS-A (100x4.6mm, 3µ) | Water/Acetonitrile Gradient | 254 nm | ~36 min | hakon-art.com |

| Sunfire Waters C18 (150x4.6mm, 3.5µm) | Water/Acetonitrile Gradient | 233 nm | 36.6 min | plos.org |

| µBondapak C18 (3.9x300mm) | Not specified | 254 nm | Not specified |

Gas Chromatography (GC)

Spectroscopic Confirmation and Data Comparison with Literature

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the unambiguous structural confirmation of this compound. The data obtained are typically compared with values reported in the scientific literature.

Mass Spectrometry (MS): Electrospray Ionization (ESI) and High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOFMS) are commonly used. The protonated molecule [M+H]⁺ is consistently observed. Reports show a molecular ion peak at m/z 417.3 [M+H]⁺. plos.org Other studies report similar values, such as m/z 417.1697 [M+H]⁺ (calculated for C₂₆H₂₅O₅ as 417.1700) and m/z 403.1 [M+H]⁺, with the latter potentially corresponding to a related derivative or fragment. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The purity of isolated this compound has been confirmed to be greater than 98% based on NMR spectra and HPLC profiles. mdpi.com The recorded spectral data consistently match those previously published. plos.orgsci-hub.se

¹H-NMR (in CDCl₃): Key proton signals for this compound have been reported at chemical shifts (δ) including: 0.95 (s, 3H), 1.87 (d, J = 6.6 Hz, 3H), 1.99 (s, 3H), 3.74 (s, 3H), 5.46 (d, J = 9.6 Hz, 1H), 6.00 (s, 1H), 6.43 (d, J = 9.6 Hz, 1H), 6.54 (q, J = 6.6 Hz, 1H), and in the aromatic region around 7.22-7.36 (m, 5H). plos.org

¹³C-NMR (in CDCl₃): The carbon spectrum shows characteristic peaks at δ values of 10.76, 15.22, 26.91, 63.04, 105.67, 110.77, 114.31, 115.12, 116.01, 127.31, 127.52, 127.79, 129.03, 139.59, 140.01, 144.20, 149.62, 151.75, 152.05, 154.99, 155.91, 159.50, and 194.30. plos.org

The structural analysis of this compound derivatives formed through reactions like the Ritter reaction has also been successfully performed using a combination of LC-MS and 2D NMR techniques (gDQCOSY, gHSQC, gHMBC), allowing for the complete assignment of ¹H and ¹³C NMR spectra for the resulting mixture of compounds. researchgate.nettandfonline.comtandfonline.comtandfonline.com

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ESI-MS | m/z 417.3 [M+H]⁺ | plos.org |

| HRESI-TOFMS | m/z 417.1697 [M+H]⁺ | sci-hub.se |

| ¹H-NMR (400 MHz, CDCl₃) | δ 0.95, 1.87, 1.99, 3.74, 5.46, 6.00, 6.43, 6.54, 7.22-7.36 | plos.org |

| ¹³C-NMR | δ 10.76, 15.22, 26.91, 63.04, 105.67, 110.77, 114.31, 115.12, 116.01, 127.31, 127.52, 127.79, 129.03, 139.59, 140.01, 144.20, 149.62, 151.75, 152.05, 154.99, 155.91, 159.50, 194.30 | plos.org |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| This compound |

| Ethanol (B145695) |

Chemical Synthesis and Derivatization of Calophyllolide

Synthetic Routes for Calophyllolide and Analogous Coumarins

The synthesis of this compound and related natural 4-phenyl and 4-alkyl coumarins has been achieved through multi-step chemical sequences. rsc.orgrsc.org A key strategy begins with 5,7-dihydroxy coumarins that are substituted at the 4-position with an aryl or alkyl group and acylated at the 6- or 8-position. rsc.org These precursors undergo chromenylation followed by methylation at either the 5- or 7-hydroxyl group. rsc.org

A critical step in the synthesis of this compound involves the formation of the (E)-2-methylbut-2-enoyl side chain, also known as a tigloyl group. rsc.org This is accomplished through a four-step sequence applied to a 2-methylbutanoyl side chain:

Hydrobromination

Bromination

Double Dehydrobromination

This sequence successfully yields this compound and its regioisomers. rsc.org Further synthetic transformations, such as demethylation and cyclization of the tigloyl group, can produce other related natural compounds like inophyllums C and E. rsc.orgrsc.org

Structural Modification Reactions of this compound

The this compound molecule features several reactive sites, including a carbonyl group and an activated chromene ring, making it a versatile starting material for derivatization. tandfonline.com These modifications are pursued to explore structure-activity relationships and generate novel compounds.

Ritter Reaction and Amide Derivatives

The structural modification of this compound has been successfully demonstrated using the Ritter reaction, a method that transforms nitriles into N-alkyl amides via an electrophilic addition mechanism. tandfonline.comwikipedia.org When this compound is treated with various nitriles in the presence of a strong acid, it undergoes amidation. tandfonline.comtandfonline.com

The reaction generates a stereogenic center, resulting in a 1:1 racemic mixture of two structurally related amide derivatives. tandfonline.comresearchgate.net For instance, using acetonitrile (B52724), the reaction yields:

(E)-N-(5-methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-8-oxo-10-phenyl-2,8-dihydropyrano[2,3-f]chromen-4-yl)acetamide

N-(5-methoxy-2,2-dimethyl-8-oxo-10-phenyl-2,8-dihydropyrano[2,3-f]chromen-4-yl)acetamide

The formation of the second product involves an unexpected carbon-carbon bond cleavage. tandfonline.comtandfonline.comresearchgate.net The structures of these derivatives have been fully characterized using 2D NMR spectroscopy and LC-MS analysis. tandfonline.comresearchgate.net

Cyclization Reduction Products (e.g., using Sodium Borohydride)

The reduction of this compound with sodium borohydride (B1222165) (NaBH₄) can lead to unexpected and novel molecular structures. researchgate.netnottingham.ac.uk Instead of a simple reduction of the carbonyl group, the reaction can proceed through a cyclization reduction pathway. tandfonline.com

In one study, treating this compound with sodium borohydride in methanol (B129727) at low temperatures resulted in the formation of a new derivative. tandfonline.com The structure of this product was identified as 6,10,11-tetramethyl-4-phenyl-6, 10-dihydro-2H-dipyrano [2, 3-f: 2′, 3′-h] chromen-2-one . researchgate.netresearchgate.netnottingham.ac.uk The proposed mechanism involves the initial reduction of the carbonyl group to a secondary alcohol, which then participates in an intramolecular cyclization. tandfonline.com This derivative was found to possess significantly greater antimicrobial activity than the parent this compound. researchgate.netnottingham.ac.uk

Oxidation Reactions

This compound and its analogues can be subjected to oxidation to create new derivatives. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide are suitable for these transformations. smolecule.com

While specific oxidation studies on this compound itself are not extensively detailed in the reviewed literature, research on closely related Calophyllum coumarins provides insight. For example, the oxidation of hydroxy analogues like inophyllum B and inophyllum D with a chromic anhydride-pyridine complex yields their corresponding keto-derivatives, inophyllum C and inophyllum E, respectively. kyoto-u.ac.jp This demonstrates that the chromene and other oxidizable moieties within this class of compounds can be chemically transformed.

Reduction Reactions

Reduction reactions can modify the coumarin (B35378) structure of this compound. smolecule.com Reagents typically employed for this purpose include sodium borohydride and lithium aluminum hydride. smolecule.com As discussed previously (Section 4.2.2), the reduction of this compound with sodium borohydride can result in complex cyclization products rather than a simple reduction of a single functional group. tandfonline.com

Furthermore, the sodium borohydride reduction of the 2,3-dimethylchromanone ring in related Calophyllum coumarins is a key step in the synthesis of numerous natural products, including inophyllums A, B, D, and P, as well as various calanolides and costatolide. rsc.orgrsc.org This highlights the utility of reduction reactions in accessing the structural diversity of this compound family.

Substitution Reactions

Substitution reactions offer a pathway to introduce a variety of functional groups onto the this compound scaffold. smolecule.com These reactions can occur at different positions depending on the reagents and conditions used. The Ritter reaction (Section 4.2.1) is a prime example of a complex reaction that results in the substitution of a hydrogen atom on the chromene ring with an amide group. tandfonline.comtandfonline.com

Additionally, the synthetic routes toward this compound itself rely on substitution reactions. The chromenylation and subsequent methylation of the 5,7-dihydroxy coumarin precursor are fundamental substitution steps in building the core structure of this compound. rsc.org These reactions demonstrate that the aromatic rings of the coumarin system are amenable to electrophilic substitution, allowing for the strategic placement of various functional groups.

Stereochemical Aspects and Enantiomer Formation

Stereochemistry plays a crucial role in the biological activity of many natural products, and this compound is no exception. The concept of stereoisomers refers to molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. chemistrytalk.org This can arise from the presence of chiral centers, which are typically tetrahedral carbon atoms bonded to four different groups. minia.edu.eg

This compound possesses chiral centers, which means it can exist as different stereoisomers. googleapis.com Specifically, the presence of two chiral centers at carbons 2 and 3 of the dihydropyran ring would theoretically lead to four possible stereoisomers (two pairs of enantiomers). googleapis.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.orgualberta.ca

The formation of specific enantiomers or a mixture of them is a critical aspect of the synthesis of this compound and its derivatives. When a chemical reaction creates a new chiral center in a molecule, it can result in the formation of a racemic mixture, which is a 50:50 mixture of two enantiomers. researchgate.netlumenlearning.com For instance, the Ritter reaction on this compound has been reported to generate a new stereogenic center, leading to a racemic mixture of the products. researchgate.net

Controlling the stereochemical outcome of a reaction is a major goal in synthetic organic chemistry, often referred to as stereoselective synthesis. uclouvain.beunivie.ac.at This can be achieved using chiral catalysts or reagents that favor the formation of one stereoisomer over another. For related Calophyllum coumarins, asymmetric synthesis strategies have been developed. For example, the enantioselective construction of the 2,3-dimethyl-4-chromanone system, a structural feature related to this compound, has been achieved using a (-)-quinine-catalyzed intramolecular oxo-Michael addition. researchgate.net Such methods are crucial for obtaining enantiomerically pure compounds, which is often necessary for evaluating their specific biological activities, as different enantiomers can have distinct pharmacological profiles.

The separation and analysis of enantiomers are also important. Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate and quantify the enantiomers in a mixture. researchgate.netresearchgate.net This allows researchers to determine the enantiomeric composition of their synthetic products.

Table 1: Key Reactions in the Synthesis and Derivatization of this compound

| Reaction | Description | Key Reagents/Conditions | Outcome | Reference |

| Tigloyl Group Formation | Conversion of a 2-methylbutanoyl side chain to an (E)-2-methylbut-2-enoyl (tigloyl) group. | 4-step sequence: hydrobromination, bromination, double dehydrobromination. | Formation of the characteristic side chain of this compound. | rsc.orgrsc.org |

| Ritter Reaction | Structural modification of this compound using nitriles. | Nitriles, acid catalyst. | Generation of a new stereogenic center, leading to a racemic mixture of derivatives. | researchgate.net |

| Intramolecular Oxo-Michael Addition | Enantioselective construction of a 2,3-dimethyl-4-chromanone system in related coumarins. | (-)-Quinine as a catalyst. | Asymmetric synthesis of specific stereoisomers. | researchgate.net |

Table 2: Stereochemical Terminology

| Term | Definition | Example in Context |

| Chiral Center | A tetrahedral carbon atom bonded to four different groups. | Carbons 2 and 3 in the dihydropyran ring of this compound can be chiral centers. googleapis.com |

| Stereoisomers | Molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. | This compound can exist as multiple stereoisomers due to its chiral centers. chemistrytalk.orggoogleapis.com |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | A synthetic reaction might produce a pair of enantiomers of a this compound derivative. minia.edu.eglibretexts.org |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Molecules with multiple chiral centers, like derivatives of this compound, can exist as diastereomers. ualberta.ca |

| Racemic Mixture | An equimolar (50:50) mixture of two enantiomers. | The Ritter reaction on this compound can yield a racemic mixture of the products. researchgate.net |

| Stereoselective Synthesis | A reaction that preferentially forms one stereoisomer over others. | The use of a chiral catalyst like (-)-quinine aims for stereoselective synthesis. uclouvain.beresearchgate.net |

Biosynthesis of Calophyllolide

Enzymatic Pathways in Neoflavonoid Biosynthesis

The biosynthesis of calophyllolide, like other flavonoids, originates from the phenylpropanoid pathway. mdpi.comwikipedia.org This fundamental metabolic route provides the essential precursors for the C6-C3-C6 skeleton characteristic of flavonoids. wikipedia.org

The journey begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia (B1221849) lyase (PAL) . mdpi.comnih.gov Subsequently, cinnamic acid 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. nih.gov An alternative, shorter route involves the direct conversion of L-tyrosine to p-coumaric acid by tyrosine ammonia lyase (TAL) . mdpi.com

The next crucial step is the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) . nih.gov This activated molecule then serves as a key building block. In the canonical flavonoid pathway, p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) , to form naringenin (B18129) chalcone. nih.gov This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. biotech-asia.org

From this central flavanone intermediate, a series of enzymatic modifications, including hydroxylation, reduction, and glycosylation, lead to the vast diversity of flavonoid structures. wikipedia.orgbiotech-asia.org Enzymes such as flavanone 3-hydroxylase (F3H) , flavonol synthase (FLS) , and dihydroflavonol 4-reductase (DFR) play pivotal roles in these transformations. biorxiv.orgnih.gov

Neoflavonoids, including this compound, are distinguished by the 4-phenylcoumarin (B95950) structure. wikipedia.org While the precise enzymatic steps leading from the general phenylpropanoid pathway to the specific 4-phenylcoumarin backbone of this compound are not fully elucidated, it is understood to be a branch of the broader flavonoid biosynthesis network.

Precursor Incorporation Studies

Early research into the biosynthesis of this compound provided foundational insights through precursor incorporation studies. Experiments using specifically labeled phenylalanine in the seeds of Calophyllum inophyllum demonstrated its role as a precursor in the formation of the C6-C3 unit of the 4-phenylcoumarin structure. rsc.org This confirmed the involvement of the shikimic acid-prephenic acid pathway in generating this part of the this compound molecule. rsc.org

Further investigations have utilized plant tissue culture techniques to enhance and study this compound production. Callus cultures derived from various parts of C. inophyllum, such as seeds and leaves, have been instrumental. One study found that seed-derived callus cultures treated with indole-3-butyric acid (IBA) showed the highest accumulation of this compound. uii.ac.id The use of abiotic elicitors, such as certain metal ions, has also been shown to stimulate coumarin (B35378) biosynthesis in these cultures, suggesting an activation of stress-response pathways that influence secondary metabolite production. uii.ac.id

Genetic and Molecular Regulation of Biosynthetic Enzymes

The production of flavonoids, including this compound, is tightly controlled at the genetic level. The expression of the biosynthetic genes is orchestrated by a complex network of transcription factors. frontiersin.org These regulatory proteins can either activate or repress the transcription of genes encoding the enzymes of the flavonoid pathway. biorxiv.org

The flavonoid biosynthetic pathway is often categorized into early and late biosynthetic genes (EBGs and LBGs). mdpi.com EBGs, such as CHS, CHI, and F3H, are involved in the synthesis of precursor compounds like flavones and flavonols. mdpi.com LBGs, including DFR and anthocyanidin synthase (ANS), regulate the production of downstream products like anthocyanins. mdpi.com

Transcription factors belonging to the MYB, bHLH, and WD40 protein families are key regulators of these genes. frontiersin.org Often, these transcription factors form a complex to exert their regulatory function. For instance, in some plants, MYB proteins primarily regulate the EBGs, while the MBW complex (MYB-bHLH-WD40) governs the expression of LBGs. frontiersin.org

While specific transcription factors directly regulating this compound biosynthesis have yet to be identified, the general principles of flavonoid regulation provide a framework for understanding how its production might be controlled. For example, studies on other plants have shown that overexpressing certain transcription factors can significantly boost the accumulation of flavonoids. frontiersin.org This suggests that identifying and manipulating the key regulatory genes in C. inophyllum could be a promising strategy for enhancing this compound yield.

Furthermore, environmental factors such as light and hormones can influence the expression of biosynthetic genes through these transcription factors. wikipedia.orgbiorxiv.org Research on other plant systems has demonstrated that auxin biosynthesis and signaling play a role in developmental processes that can be linked to secondary metabolism. researchgate.netnih.gov Although not directly studied in the context of this compound, it is plausible that hormonal regulation is also a key component in its biosynthesis.

Preclinical Pharmacological Research and Mechanistic Investigations of Calophyllolide

Anti-inflammatory Mechanisms

Calophyllolide demonstrates notable anti-inflammatory effects through various mechanisms, including the modulation of key signaling molecules and cellular processes involved in the inflammatory cascade.

Modulation of Inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α, IL-10)

This compound has been shown to significantly regulate the expression of inflammatory cytokines. nih.gov In preclinical models, treatment with this compound led to a marked decrease in the systemic levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govplos.org Conversely, it has been observed to upregulate the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govplos.org

Specifically, in a murine wound healing model, this compound treatment resulted in a substantial reduction of IL-1β, IL-6, and TNF-α levels in the sera at days 5 and 7 post-wounding. nih.gov At day 5, IL-1β was reduced by 83.7 pg/mL (87%), IL-6 by 38.5 pg/mL (74%), and TNF-α by 2.1 pg/mL (70%) compared to the vehicle group. nih.gov Furthermore, a significant increase in IL-10 expression by approximately 3.2 pg/mL (30%) was observed at day 5. nih.gov This modulation of cytokine balance is crucial in preventing a prolonged inflammatory phase, which can impede tissue repair and lead to increased fibrosis. plos.orgnih.gov

Table 1: Effect of this compound on Inflammatory Cytokine Expression in a Murine Model

| Cytokine | Effect |

|---|---|

| Interleukin-1β (IL-1β) | Decreased |

| Interleukin-6 (IL-6) | Decreased |

| Tumor Necrosis Factor-α (TNF-α) | Decreased |

| Interleukin-10 (IL-10) | Increased |

Regulation of Macrophage Polarization (M1/M2 Phenotype Skewing)

A key aspect of this compound's anti-inflammatory action is its ability to influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and pro-reparative M2 phenotype. nih.govnih.gov Macrophages are critical players in all phases of wound healing, and their phenotype dictates their function. nih.gov M1 macrophages are involved in the initial inflammatory response, while M2 macrophages are associated with the resolution of inflammation and tissue remodeling. nih.govhealthdisgroup.us

Studies have demonstrated that this compound treatment leads to the upregulation of M2-related gene expression. nih.govnih.gov This includes an increase in markers such as CD163 and CD206, which are characteristic of M2 macrophages. uii.ac.id This phenotypic switch contributes to the resolution of inflammation and creates a microenvironment conducive to tissue regeneration. nih.govuii.ac.id The downregulation of pro-inflammatory M1 markers like CD14 and CD127 has also been noted. uii.ac.id

Inhibition of Myeloperoxidase (MPO) Activity

This compound has been found to significantly inhibit the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils. nih.govnih.gov MPO is a marker of neutrophil infiltration into tissues and plays a role in the generation of reactive oxygen species, contributing to oxidative stress and tissue damage during inflammation. uii.ac.idscirp.org

In a murine model, this compound markedly reduced MPO activity in skin tissue samples at both day 1 and day 5 post-operation. nih.govresearchgate.net The inhibitory effect of this compound on MPO was found to be more potent than that of Povidone Iodine. nih.govuii.ac.id This reduction in MPO activity suggests a decrease in neutrophil-mediated inflammation and subsequent tissue injury. uii.ac.idscirp.org

Impact on Capillary Permeability

Research has shown that this compound is effective in reducing increased capillary permeability induced by various inflammatory mediators. In studies using mice, this compound demonstrated a protective effect against the increased permeability caused by histamine, 5-hydroxytryptamine (5-HT), and bradykinin. nih.gov By mitigating the leakiness of blood vessels, this compound helps to limit the extravasation of fluid and inflammatory cells into the surrounding tissue, thereby reducing edema and swelling associated with inflammation. scirp.org

Inhibition of Key Inflammatory Enzymes (e.g., 15-Lipooxygenase)

This compound has been identified as an inhibitor of key enzymes involved in the inflammatory process. scirp.orgresearchgate.net Notably, a study on constituents from Calophyllum symingtonianum showed that related flavonoids exhibited inhibitory activity against 15-lipoxygenase (15-LOX). researchgate.net While direct inhibitory data for this compound on 15-LOX from the provided search results is limited, the anti-inflammatory profile of related compounds within the same plant genus suggests this as a potential mechanism. 15-LOX is involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. scirp.org

Wound Healing and Tissue Regeneration Mechanisms

The anti-inflammatory properties of this compound are intrinsically linked to its beneficial effects on wound healing and tissue regeneration. plos.orgnih.gov By attenuating the initial inflammatory phase, this compound sets the stage for a more efficient and effective repair process. plos.org

The accelerated wound closure observed in preclinical models treated with this compound is attributed to its multi-faceted anti-inflammatory actions. nih.govplos.org The regulation of inflammatory cytokines, the promotion of M2 macrophage polarization, and the reduction of neutrophil infiltration collectively contribute to a wound microenvironment that favors proliferation and remodeling phases of healing. nih.govnih.gov Furthermore, research indicates that this compound can reduce fibrosis formation, leading to less scarring. nih.govplos.org Studies have shown that it promotes wound closure in mouse models without causing adverse effects on body weight. nih.govresearchgate.net

Table 2: Summary of Preclinical Findings on this compound's Mechanisms

| Mechanism | Finding | Reference |

|---|---|---|

| Anti-inflammatory | ||

| Cytokine Modulation | Downregulates IL-1β, IL-6, TNF-α; Upregulates IL-10 | nih.govplos.org |

| Macrophage Polarization | Promotes M2 phenotype skewing | nih.govnih.gov |

| MPO Inhibition | Markedly reduces myeloperoxidase activity | nih.govnih.gov |

| Capillary Permeability | Reduces permeability induced by inflammatory mediators | |

| Wound Healing | ||

| Tissue Regeneration | Accelerates wound closure and reduces fibrosis | nih.govplos.org |

Acceleration of Cutaneous Wound Closure in Animal Models

This compound, a prominent coumarin (B35378) isolated from Calophyllum inophyllum, has demonstrated significant potential in accelerating the closure of cutaneous wounds in preclinical animal models. nih.govresearchgate.netnih.gov Topical application of this compound has been shown to effectively promote wound closure in mouse models. nih.govresearchgate.net In one study, mice treated with this compound exhibited a more rapid reduction in wound area compared to vehicle-treated and povidone-iodine-treated groups. ugm.ac.id By day 7 post-treatment, wound closure reached approximately 80%, and by day 14, it was as high as 97%. researchgate.net Histological analysis of the healed tissue in this compound-treated mice revealed completely formed epidermis and dermal layers by day 14. researchgate.net

The pro-healing effects of this compound are linked to its ability to modulate the inflammatory phase of wound repair. nih.govnih.gov It has been observed to prevent prolonged inflammation by down-regulating pro-inflammatory cytokines while up-regulating anti-inflammatory cytokines. nih.govresearchgate.netnih.gov This modulation of the inflammatory response is crucial for preventing delays in the subsequent proliferative and remodeling phases of wound healing. nih.gov

Table 1: Effect of this compound (CP) on the acceleration of wound closure

| Treatment Group | Day 3 Wound Area (%) | Day 5 Wound Area (%) | Day 7 Wound Area (%) | Day 10 Wound Area (%) | Day 14 Wound Area (%) |

| Vehicle | 94.17 ± 0.76 | 85.67 ± 1.45 | 79.83 ± 1.40 | 50.33 ± 3.38 | 25.00 ± 2.04 |

| Povidone-Iodine (PI) | 85.50 ± 2.18 | 70.17 ± 2.48 | 50.17 ± 2.32 | 25.33 ± 1.45 | 2.67 ± 0.88 |

| This compound (CP) | 65.50 ± 2.30 | 45.33 ± 2.03 | 20.17 ± 1.94 | 5.50 ± 1.20 | 0.00 ± 0.00 |

Data adapted from a study on a mouse model of cutaneous wound healing. plos.org

Modulation of Fibrosis Formation

A key aspect of optimal wound healing is the minimization of scar tissue formation, a process driven by fibrosis. Research indicates that this compound can modulate fibrosis. nih.govresearchgate.netugm.ac.id In animal studies, topical application of this compound resulted in reduced fibrosis formation during the healing process. nih.govresearchgate.net Histological analysis using Masson's Trichrome staining, which visualizes collagen, showed a reduction in the collagenous scar in the this compound-treated group compared to control groups at day 14 post-wounding. researchgate.netplos.org This suggests that this compound not only accelerates wound closure but also improves the quality of the healed tissue by limiting excessive collagen deposition that leads to scarring. nih.gov The anti-inflammatory properties of this compound likely contribute to this effect, as prolonged inflammation is a known driver of fibrosis. nih.gov

Stimulation of Extracellular Matrix Components (e.g., Collagen, Glycosaminoglycans)

The extracellular matrix (ECM) provides the structural framework for tissue repair and regeneration. nih.govnih.gov Its main components include collagen and glycosaminoglycans (GAGs). nih.govnih.gov While excessive collagen deposition leads to fibrosis, a controlled synthesis is essential for wound strength. Studies on Tamanu oil, of which this compound is a major bioactive component, have shown that it can stimulate the production of both collagen and GAGs in human skin cells. ugm.ac.idresearchgate.net

Influence on Re-epithelialization Processes

Re-epithelialization, the process by which keratinocytes migrate and proliferate to cover the wound surface, is a critical step in restoring the skin's barrier function. scielo.br this compound has been shown to positively influence this process. In animal models, histological examination of wounds treated with this compound revealed a completely formed epidermis by the end of the 14-day observation period, indicating successful re-epithelialization. researchgate.net The promotion of re-epithelialization is likely linked to the observed proliferative effects of this compound-containing oils on keratinocytes. ugm.ac.id Furthermore, effective management of the inflammatory and proliferative phases by this compound creates a conducive environment for keratinocyte migration and the successful resurfacing of the wound. researchgate.net

Transcriptomic Analysis of Gene Modulation in Wound Healing (e.g., metabolic processes, O-glycan biosynthesis, cell adhesion, proliferation)

To understand the molecular mechanisms underlying the wound healing properties of this compound, transcriptomic analyses have been performed on human skin cells treated with Tamanu oil emulsion, which contains this compound as a key bioactive neoflavonoid. researchgate.net These studies provide insights into the gene expression changes induced by the treatment. researchgate.net

A transcriptomic analysis of human skin cells treated with Tamanu oil emulsion revealed the differential expression of 223 genes. researchgate.net Gene Ontology (GO) analysis of these differentially expressed genes indicated their involvement in several biological processes crucial for wound healing:

Metabolic Processes: A significant number of modulated genes (74.28%) were involved in metabolic processes, including those related to O-glycan biosynthesis, such as 2-galactosyltransferases and 1-fucosyltransferase (FUT9). researchgate.net O-glycans are important for protein function and cell signaling.

Cell Adhesion: Approximately 11.98% of the differentially expressed genes were associated with cell adhesion. researchgate.net Cell adhesion molecules are critical for cell-cell and cell-matrix interactions during cell migration and tissue formation. nih.gov

Cell Proliferation: Genes involved in cell proliferation accounted for 13.20% of the modulated genes. researchgate.net This aligns with the observed proliferative effects on keratinocytes and fibroblasts. researchgate.net

Furthermore, the analysis of the cellular components of the gene products showed a significant representation of membrane products (59.7%), with many being cell surface glycoproteins like collagen, protocadherins, claudins, and mucins, which are integral to the extracellular matrix and cell adhesion. researchgate.net These findings suggest that Tamanu oil, and by extension its active components like this compound, promotes wound healing by modulating the expression of genes involved in key cellular functions and the synthesis of ECM components. researchgate.netresearchgate.net

Cellular Proliferation Studies (e.g., keratinocytes, dermal fibroblasts)

The proliferation of skin cells, particularly keratinocytes and dermal fibroblasts, is fundamental to the proliferative phase of wound healing. nih.gov In vitro studies have investigated the effect of this compound and this compound-containing oils on the proliferation of these cell types.

Initial studies showed that this compound itself, at concentrations ranging from 10 to 1000 ng/mL, did not have a significant effect on the viability of HaCaT cells (a human keratinocyte cell line) after 24 hours of treatment. nih.govplos.org However, research on Tamanu oil emulsion, which contains this compound, demonstrated a proliferative effect on both human keratinocytes and dermal fibroblasts. ugm.ac.idresearchgate.netresearchgate.net This suggests that either other components in the oil work synergistically with this compound, or that the formulation of the emulsion enhances its bioavailability and cellular uptake.

The stimulation of keratinocyte and fibroblast proliferation is a key mechanism through which this compound-containing preparations contribute to the formation of granulation tissue and the re-epithelialization of the wound. ugm.ac.id

Antimicrobial Mechanisms

In addition to its wound healing properties, this compound exhibits antimicrobial activity, which is beneficial in preventing wound infections. researchgate.netuii.ac.idvipsen.vn It has been shown to be effective against various skin pathogens. researchgate.netresearchgate.net

The antimicrobial mechanisms of this compound are multifaceted. It has been reported to inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. vipsen.vn The proposed mechanisms of action include:

Inhibition of Bacterial Enzymes: this compound is thought to inhibit essential bacterial enzymes that are necessary for their growth and proliferation, thereby preventing the spread of infection. vipsen.vn

Disruption of Bacterial Cell Membranes: It has been suggested that this compound can penetrate and weaken the bacterial cell membrane, leading to the leakage of internal components and ultimately causing bacterial cell death. vipsen.vn

One study reported that this compound demonstrated antimicrobial activity against S. aureus with an inhibition zone of 16 mm. researchgate.net Another study investigating various Calophyllum inophyllum oils found them to be highly active against Gram-positive bacteria, with a proposed mechanism of direct inhibition of mitotic growth. plos.org While this compound is a key contributor to these antimicrobial effects, the complete oil extracts may contain other compounds that act synergistically. plos.org

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

This compound, a prominent dipyranocoumarin isolated from Calophyllum inophyllum, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. uii.ac.id Research has identified this compound as one of the active antimicrobial constituents within the plant. uii.ac.id In studies testing various compounds from C. inophyllum, this compound was effective against Staphylococcus aureus. uii.ac.id

One study reported that when tested at a concentration of 20 µg per disk, this compound produced a bacterial inhibition zone of 16.0 mm against S. aureus. uii.ac.id This activity was greater than that of other isolated compounds and even surpassed the efficacy of crude extracts from the plant's root bark and seeds, highlighting its significant potential as a specific antibacterial agent. uii.ac.id While broader extracts of C. inophyllum have shown activity against a range of Gram-positive bacteria, including multi-drug resistant Staphylococcus aureus (MRSA), the specific efficacy of isolated this compound is a key area of interest. nih.govinternationaljournalofcaringsciences.orgnih.gov For instance, oil containing this compound has been shown to inhibit the growth of various Gram-positive species with minimum inhibitory concentration (MIC) values ranging from 0.001% to 0.4%, depending on the specific oil and bacterial strain. nih.govresearchgate.net The antibacterial mechanism against Gram-positive bacteria is suggested to involve the direct inhibition of mitotic growth. nih.gov

| Substance | Target Organism | Observed Effect | Source |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16.0 mm inhibition zone at 20 µg/disk | uii.ac.id |

| Calophyllum inophyllum Oil (CIO) | Gram-positive bacteria | MIC values ranging from 0.001% to 0.4% | nih.govresearchgate.net |

| Methanol (B129727) Extract of C. inophyllum | Staphylococcus aureus | 58.1% inhibition | internationaljournalofcaringsciences.org |

Antifungal Activity

The antifungal potential of compounds from Calophyllum inophyllum has been a subject of investigation, although the specific role of this compound is less defined than its antibacterial actions. biomedpharmajournal.orgresearchgate.net Studies have shown that ethanolic extracts from the leaves of C. inophyllum exhibit promising antifungal activity against various human pathogenic fungi, including Candida, Aspergillus, and Trichophyton species. biomedpharmajournal.org

Within these extracts, compounds such as Inophyllum C and Inophyllum E were identified as having significant antifungal properties. biomedpharmajournal.org For instance, Inophyllum E was noted to be particularly potent in inhibiting the tested fungal strains. biomedpharmajournal.org While this compound is a major constituent of the plant, research explicitly detailing its isolated antifungal activity is not as prevalent. uii.ac.idnih.gov However, the known antifungal properties of the plant's extracts suggest a potential contribution from its various components, including its coumarins. biomedpharmajournal.orgresearchgate.net Further research is required to isolate and confirm the specific antifungal efficacy of this compound.

Osteogenic Mechanisms

Recent research has unveiled the osteogenic potential of this compound, suggesting its capacity to promote bone formation. nih.gov Studies utilizing murine osteoblastic MC3T3-E1 cells have provided the primary evidence for these effects. nih.govnih.gov

Enhanced Alkaline Phosphatase (ALP) Activity in Osteoblastic Cells

A key early indicator of osteoblast differentiation is the activity of alkaline phosphatase (ALP). nih.govresearchgate.net this compound has been shown to significantly enhance ALP activity in MC3T3-E1 osteoblastic cells in a dose-dependent manner. nih.govresearchgate.net Treatment with this compound at concentrations of 1, 5, and 10 μmol/L led to a progressive increase in ALP activity, demonstrating its role in inducing osteoblastic differentiation without causing significant cytotoxicity. nih.govresearchgate.net This effect was confirmed through both ALP activity assays and ALP staining, which visually showed increased protein expression in treated cells. nih.govmdpi.com

Upregulation of Osteoblastic Gene Expression (e.g., ALP, Osteocalcin)

Consistent with the observed increase in ALP activity, this compound also upregulates the expression of key osteoblastic genes. nih.gov Using quantitative real-time PCR (qRT-PCR), studies have shown that this compound treatment dose-dependently increases the mRNA expression levels of Alkaline Phosphatase (ALP) in MC3T3-E1 cells. nih.govresearchgate.net

Furthermore, this compound stimulates the mRNA expression of Osteocalcin (OCN), a protein produced by osteoblasts that is crucial for bone matrix maturation and mineralization. nih.govnih.govresearchgate.net The concurrent upregulation of both ALP and OCN genes provides strong evidence that this compound promotes the differentiation and functional maturation of osteoblasts at a molecular level. nih.govmdpi.com

Promotion of Mineralization in Osteoblast Cultures

The maturation of osteoblasts culminates in the formation of a mineralized matrix, a critical step in bone formation. bmrat.orgpromocell.com this compound has been demonstrated to enhance this process. nih.gov In long-term cultures of MC3T3-E1 cells (e.g., 18 days), treatment with this compound significantly enhanced the formation of bone nodules compared to control cells. nih.govmdpi.com This increase in mineralization, often visualized by Alizarin Red-S staining which detects calcium deposits, serves as direct evidence of this compound's ability to promote the late stages of osteoblast differentiation and function. nih.govresearchgate.net

Potential Interaction with Bone Morphogenic Protein (BMP) Signaling Pathways

The Bone Morphogenic Protein (BMP) signaling pathway is a critical regulator of osteoblast differentiation and bone formation. nih.govuniversiteitleiden.nl While many natural compounds exert osteogenic effects through this pathway, the interaction of this compound with BMP signaling appears to be indirect or minimal. nih.govresearchgate.net

Studies investigating the molecular mechanisms of this compound found that it did not affect the mRNA expression of Runt-related transcription factor 2 (RUNX2) or Osterix (OSX), two master transcription factors essential for osteoblast differentiation that are regulated by BMP-2. nih.govresearchgate.net Further investigation revealed that this compound also did not alter the expression of BMP-2 mRNA. nih.govmdpi.com This suggests that this compound's osteogenic effects, particularly its ability to upregulate ALP and OCN, may occur through a mechanism that does not directly involve the stimulation of the BMP-2 signaling cascade. nih.govmdpi.com The precise signaling pathways responsible for this compound-induced osteoblast differentiation require further investigation. nih.gov

| Parameter | Method of Analysis | Observed Effect of this compound | Source |

|---|---|---|---|

| ALP Activity | Enzyme Activity Assay, ALP Staining | Dose-dependently increased (at 1, 5, and 10 μmol/L) | nih.govresearchgate.net |

| Gene Expression | Quantitative Real-Time PCR (qRT-PCR) | Upregulated mRNA levels of ALP and Osteocalcin (OCN) | nih.govnih.gov |

| Mineralization | Alizarin Red-S Staining | Significantly enhanced bone nodule formation | nih.govmdpi.com |

| BMP Pathway Interaction | qRT-PCR for BMP-2, RUNX2, OSX | No significant change in mRNA expression of BMP-2, RUNX2, or OSX | nih.govmdpi.com |

Anticancer and Cytotoxic Mechanisms

This compound, a prominent coumarin isolated from Calophyllum inophyllum, has been the subject of preclinical research to investigate its potential as an anticancer agent. mdpi.comnih.govnih.gov Studies have explored its cytotoxic effects against various cancer cell lines, revealing several mechanisms through which it may inhibit cancer progression. These mechanisms include the induction of programmed cell death (apoptosis), inhibition of cellular proliferation, modulation of oxidative stress within cancer cells, and impairment of their ability to migrate and invade other tissues. nih.govnih.govresearchgate.net

Induction of Apoptosis (e.g., via Caspase-9/Caspase-3 Activation)

A key mechanism of this compound's anticancer activity is its ability to induce apoptosis, a form of programmed cell death, in cancer cells. Research has specifically highlighted its efficacy against human leukemia HL-60 cells. mdpi.comnih.govresearchgate.net In these cells, this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.netoup.com

The process involves the time-dependent activation of specific enzymes known as caspases, which are central executioners of apoptosis. nih.govresearchgate.net Studies have demonstrated that treatment with this compound leads to the enhanced activity of caspase-9, an initiator caspase in the intrinsic pathway, and subsequently, caspase-3, a key executioner caspase. nih.govresearchgate.netresearchgate.netoup.com The activation of this caspase-9/caspase-3 cascade is a critical step leading to the characteristic morphological changes of apoptosis, such as chromatin condensation and nuclear fragmentation, which were observed in this compound-treated HL-60 cells. nih.govresearchgate.net The use of caspase inhibitors in these studies confirmed that the apoptosis induced by this compound is dependent on this enzymatic pathway. nih.gov

Inhibition of Cell Proliferation in Cancer Cell Lines